molecular formula C10H11NO B021625 4,7-Dimethylisoindolin-1-one CAS No. 110568-66-6

4,7-Dimethylisoindolin-1-one

Cat. No.: B021625
CAS No.: 110568-66-6
M. Wt: 161.2 g/mol
InChI Key: GDOZTHQBMVYIOV-UHFFFAOYSA-N
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Description

4,7-Dimethylisoindolin-1-one is a heterocyclic compound characterized by a fused ring structure containing nitrogen

Mechanism of Action

Target of Action

The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .

Mode of Action

This compound interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .

Biochemical Pathways

The interaction of this compound with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, this compound can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .

Result of Action

The result of the action of this compound is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethylisoindolin-1-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2,4-dimethylbenzaldehyde with ammonia or primary amines under acidic conditions, followed by cyclization to form the isoindolinone core. Another approach involves the use of multicomponent reactions, such as the Ugi reaction, where a carboxylic acid, an amine, an aldehyde, and an isocyanide are combined to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions due to their efficiency and ability to produce complex molecules in a single step. The use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dimethylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding isoindolinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted isoindolinones, which can be further functionalized for specific applications .

Scientific Research Applications

4,7-Dimethylisoindolin-1-one has several scientific research applications:

Comparison with Similar Compounds

    Isoindolin-1-one: The parent compound with similar structural features but lacking the methyl groups at positions 4 and 7.

    4-Methylisoindolin-1-one: A derivative with a single methyl group at position 4.

    7-Methylisoindolin-1-one: A derivative with a single methyl group at position 7.

Uniqueness: 4,7-Dimethylisoindolin-1-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The methyl groups can affect the compound’s steric and electronic properties, making it distinct from its analogs .

Properties

IUPAC Name

4,7-dimethyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOZTHQBMVYIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CNC(=O)C2=C(C=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554128
Record name 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-66-6
Record name 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110568-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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